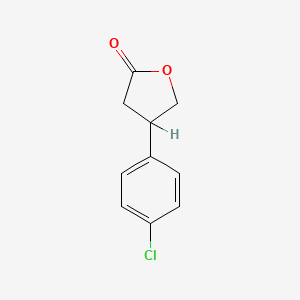

4-(p-Chlorophenyl)dihydrofuran-2(3H)-one

Description

4-(p-Chlorophenyl)dihydrofuran-2(3H)-one (CAS: 26717-54-4) is a γ-lactone derivative featuring a p-chlorophenyl substituent at the 4-position of the dihydrofuranone ring. The electron-withdrawing chlorine atom enhances the electrophilicity of the lactone ring, making it a reactive intermediate for further functionalization . It has been utilized in the synthesis of neuroprotective agents and as a precursor for sigma-1 receptor antagonists, highlighting its relevance in drug discovery .

Properties

CAS No. |

26717-54-4 |

|---|---|

Molecular Formula |

C10H9ClO2 |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

4-(4-chlorophenyl)oxolan-2-one |

InChI |

InChI=1S/C10H9ClO2/c11-9-3-1-7(2-4-9)8-5-10(12)13-6-8/h1-4,8H,5-6H2 |

InChI Key |

FJIIHITUMSUKIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC1=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Synthesis :

- Electron-withdrawing groups (e.g., Cl in 3m) improve reaction yields (71%) compared to methoxy-substituted analogs (e.g., 3k: 31% yield) due to enhanced electrophilicity facilitating nucleophilic additions .

- Bulky aryl groups (e.g., biphenyl in compound 10) require specialized catalysts (e.g., palladium), whereas enzymatic methods achieve high enantiopurity (>99% ee) for methoxy derivatives (2c) .

Stereochemical Control :

- Asymmetric synthesis using Koga amines achieves moderate enantioselectivity (5:1 e.r. for 3m), whereas enzymatic routes offer superior stereocontrol .

Physicochemical Properties

- Lipophilicity : Chloro and methoxy substituents increase logP values compared to alkyl groups, influencing membrane permeability and bioavailability.

- Stability : Electron-withdrawing substituents (Cl) stabilize the lactone ring against hydrolysis, whereas electron-donating groups (MeO) may accelerate degradation under acidic conditions .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 4-(p-Chlorophenyl)dihydrofuran-2(3H)-one to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions starting from 4-(4-chlorophenyl) precursors. Critical steps include:

- Reaction condition control : Temperature (often room temperature to 80°C) and solvent choice (e.g., ethanol, toluene) must be optimized to avoid side reactions .

- Purification : Column chromatography (silica gel) or recrystallization (e.g., using ethyl acetate) is essential for isolating the pure product .

- Catalyst use : Copper catalysts or hypervalent iodine reagents may enhance selectivity in alkene functionalization steps .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR provide detailed information on hydrogen and carbon environments, confirming substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for : 196.0295) .

- Infrared (IR) Spectroscopy : Peaks near 1750 cm confirm the lactone carbonyl group .

Q. What are common applications of this compound in pharmacological research?

- Methodological Answer :

- Biological activity screening : The compound serves as a scaffold for antiviral or anticancer agents, with in vitro assays (e.g., cytotoxicity tests) guiding structure-activity relationship (SAR) studies .

- Natural product analogs : Derivatives like Arctigenin (a dihydrofuran-2-one) are studied for anti-inflammatory properties, suggesting potential pharmacological relevance .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

- Methodological Answer :

- Chiral catalysts : Koga amine derivatives (e.g., (R)- or (S)-Koga amine) enable asymmetric induction in γ-lactone formation, achieving enantiomeric excess (e.g., 68% ee via HPLC) .

- Stereochemical control : Optimizing reaction time (e.g., 72 hours) and temperature (−78°C for enolate formation) enhances diastereoselectivity .

- Characterization : Chiral HPLC or GC-MS with chiral columns quantifies enantiomeric ratios .

Q. What strategies resolve contradictions in biological activity data for dihydrofuran-2(3H)-one derivatives?

- Methodological Answer :

- Structural analogs : Synthesize derivatives with varied substituents (e.g., 4-fluorophenyl or 4-bromophenyl) to isolate activity-contributing groups .

- Dose-response studies : Use IC assays across multiple cell lines to differentiate cytotoxic effects from off-target interactions .

- Metabolic stability assays : LC-MS/MS tracks degradation pathways, clarifying discrepancies between in vitro and in vivo results .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for lactone ring-opening or nucleophilic additions, predicting regioselectivity .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes in antiviral pathways) to prioritize synthetic targets .

- Crystallographic data : Cambridge Structural Database (CSD) entries guide steric and electronic parameterization for simulations .

Q. What are effective methods for optimizing reaction conditions in multi-step syntheses involving this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Statistical tools like factorial design optimize variables (e.g., solvent polarity, catalyst loading) .

- Continuous flow reactors : Enhance scalability and reproducibility for steps prone to exothermic side reactions .

- In-line analytics : ReactIR monitors intermediate formation in real time, enabling rapid condition adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.